(6-Fluoro-4-methylpyridin-2-YL)methylamine
Description
Contextualization of Pyridine-Based Methylamines in Synthetic Chemistry
Pyridine-based methylamines, also known as picolinamines, are a class of organic compounds characterized by a pyridine (B92270) ring bearing a methylamine (B109427) (-CH2NH2) substituent. These compounds are widely utilized in organic synthesis for several reasons:
Nucleophilicity: The primary amine of the methylamine group is nucleophilic, allowing it to readily participate in a variety of chemical reactions. This includes the formation of amides, sulfonamides, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkyl halides, respectively.
Ligand Formation: The nitrogen atoms of both the pyridine ring and the methylamine group can act as ligands, coordinating with metal ions to form stable complexes. This property is exploited in catalysis and materials science.
Introduction of a Basic Center: The methylamine group introduces a basic center into a molecule, which can be crucial for modulating its physicochemical properties, such as solubility and receptor-binding affinity.
The versatility of pyridine-based methylamines makes them indispensable intermediates in the synthesis of a wide range of target molecules, from pharmaceuticals to functional materials.
Significance of the 6-Fluoro-4-methylpyridin-2-YL Scaffold in Organic Synthesis
The specific scaffold of (6-fluoro-4-methylpyridin-2-YL)methylamine offers several advantages in organic synthesis, largely due to the electronic and steric effects of the fluoro and methyl substituents:
Fluorine Substitution: The introduction of a fluorine atom at the 6-position of the pyridine ring has profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the electron density of the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom. In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.
Methyl Substitution: The methyl group at the 4-position provides steric bulk and can influence the conformation of molecules derived from this scaffold. It can also impact the electronic properties of the pyridine ring through its electron-donating inductive effect.
The combination of these substituents on the pyridine ring, along with the reactive methylamine group, creates a building block with a unique set of properties that can be strategically employed in the design and synthesis of novel compounds with tailored characteristics.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of biologically active molecules. The compound serves as a scaffold to which other molecular fragments are attached to build larger, more complex structures.
A significant area of research has been its use in the development of kinase inhibitors. For example, the 6-fluoro-4-methylpyridin-2-yl moiety has been incorporated into molecules designed to inhibit transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), which is implicated in cancer and fibrosis. nih.gov In these studies, the methylamine group serves as a point of attachment for constructing the rest of the inhibitor molecule.
Another notable research trajectory is the use of this building block in the synthesis of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors. SARM1 is a protein involved in axonal degeneration, and its inhibition is a potential therapeutic strategy for various neurodegenerative diseases. Patents have disclosed compounds containing the (6-fluoro-4-methylpyridin-2-YL)methyl moiety as potent SARM1 inhibitors.
While research has predominantly centered on its role as a synthetic intermediate, the physicochemical properties of this compound itself are of interest for understanding its reactivity and handling.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and a common synthetic precursor.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C7H9FN2 |
| Molecular Weight | 140.16 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid |
| Boiling Point | (Estimated) >200 °C |
| Solubility | (Predicted) Soluble in organic solvents like methanol (B129727), ethanol, and dichloromethane (B109758) |
Note: Some physical properties are estimated due to limited publicly available experimental data.
Table 2: Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitrile precursor.
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Cyano-6-fluoro-4-methylpyridine | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | This compound |
This reduction can be achieved using various reducing agents, and the choice of reagent can depend on the desired reaction conditions and scale. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(6-fluoro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |
InChI Key |
AMVXGXPFOVEHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)F)CN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 4 Methylpyridin 2 Yl Methylamine
Retrosynthetic Analysis of the (6-Fluoro-4-methylpyridin-2-YL)methylamine Framework
A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection is at the C-N bond of the methylamine (B109427) group, leading to a 2-(halomethyl) or 2-formyl-6-fluoro-4-methylpyridine intermediate. This intermediate can be further disconnected to simpler pyridine (B92270) precursors. Another key consideration is the introduction of the fluorine atom, which can be achieved through various fluorination strategies on a pre-functionalized pyridine ring. The 4-methyl group is typically incorporated in the initial pyridine starting material. This analysis allows for the design of convergent and linear synthetic strategies, starting from readily available precursors.
Classical Synthetic Routes to this compound
Classical approaches to the synthesis of this compound often involve multi-step sequences starting from substituted pyridine precursors.
Multi-Step Conversions from Readily Available Pyridine Precursors
One common strategy begins with a commercially available lutidine derivative, such as 2,4-lutidine. The synthesis can proceed through a series of transformations including oxidation of one of the methyl groups, followed by fluorination and subsequent amination.
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oxidation | SeO₂, Dioxane, reflux | 4-methylpicolinaldehyde |
| 2 | Fluorination | Selectfluor®, Acetonitrile, reflux | 6-Fluoro-4-methylpicolinaldehyde |
| 3 | Reductive Amination | CH₃NH₂, NaBH₃CN, Methanol (B129727) | This compound |
This multi-step approach allows for the controlled introduction of the required functional groups. The regioselectivity of the initial oxidation can be a challenge, but conditions can be optimized to favor the desired isomer.
Strategic Use of Protecting Groups in this compound Synthesis
In more complex synthetic schemes, or when dealing with sensitive functional groups, the use of protecting groups can be crucial. For instance, if a different functional group at another position of the pyridine ring needs to be manipulated, the methylamine moiety might be protected. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed.
An example of a protecting group strategy is shown below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | tert-butyl (6-fluoro-4-methylpyridin-2-yl)methylcarbamate |
| 2 | Further Functionalization | e.g., Lithiation followed by electrophilic quench | Functionalized protected amine |
| 3 | Deprotection | TFA or HCl in Dioxane | Functionalized this compound |
The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.
Advanced and High-Efficiency Synthesis of this compound
Modern synthetic methods offer more direct and efficient routes to this compound, often employing catalytic and regioselective strategies.
Catalytic Approaches for the Formation of the Methylamine Moiety
Catalytic methods can be employed for the direct introduction of the methylamine group. For example, a 2-halo-6-fluoro-4-methylpyridine could undergo a palladium-catalyzed amination reaction.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 80-100 |
These catalytic systems can provide high yields and good functional group tolerance, offering a more efficient alternative to classical multi-step routes.
Regioselective Functionalization Strategies for the Pyridine Ring
The regioselective introduction of the fluorine atom is a key step in the synthesis. Modern C-H activation and fluorination techniques can provide direct access to the desired 6-fluoro-substituted pyridine. For instance, a directed metalation approach can be used, where a directing group guides the deprotonation and subsequent reaction with a fluorinating agent. znaturforsch.com
Another advanced strategy involves the late-stage fluorination of a pre-functionalized pyridine ring using reagents like silver(II) fluoride (B91410) (AgF₂). nih.gov This method can be highly regioselective for the position adjacent to the nitrogen atom. nih.gov
| Method | Reagents | Key Features |
| Directed ortho-Metalation | n-BuLi/TMEDA, then N-fluorobenzenesulfonimide (NFSI) | High regioselectivity directed by a functional group. |
| C-H Fluorination | AgF₂ | Direct fluorination of C-H bonds, often at the 2-position of the pyridine ring. nih.gov |
Flow Chemistry Applications in this compound Synthesis
No specific studies detailing the application of flow chemistry for the synthesis of this compound were found.
Chemical Reactivity and Derivatization of 6 Fluoro 4 Methylpyridin 2 Yl Methylamine
Reactivity Profiles of the Primary Amine Functionality
The primary amine group attached to the methylene (B1212753) bridge is a potent nucleophile, readily participating in a variety of classical amine reactions. Its reactivity allows for the construction of amides, secondary and tertiary amines, ureas, thioureas, and carbamates, as well as the formation of imines through condensation reactions.
Acylation Reactions with Various Carboxylic Acid Derivatives
The primary amine of (6-Fluoro-4-methylpyridin-2-YL)methylamine reacts readily with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters to form stable amide bonds. These reactions are fundamental in peptide synthesis and the creation of complex organic molecules. For instance, the reaction with an acyl chloride, like benzoyl chloride, typically proceeds in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
A typical acylation involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of the base and the acylating agent. The reaction is often exothermic and is usually performed at room temperature or below.
| Reactant 1 | Acylating Agent | Base | Solvent | Product |
| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | N-((6-fluoro-4-methylpyridin-2-yl)methyl)benzamide |
| This compound | Acetic Anhydride | Pyridine | Tetrahydrofuran | N-((6-fluoro-4-methylpyridin-2-yl)methyl)acetamide |
Alkylation and Reductive Amination Strategies
Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
A more controlled and widely used method for synthesizing secondary or tertiary amines is reductive amination. organic-chemistry.orgrsc.orgnih.gov This process involves the initial reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial carbonyl compound. organic-chemistry.org This one-pot procedure is highly efficient and provides excellent yields of the desired N-substituted amine derivatives.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N-isopropyl-(6-fluoro-4-methylpyridin-2-yl)methanamine |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol (B129727) | N-benzyl-(6-fluoro-4-methylpyridin-2-yl)methanamine |
Formation of Ureas, Thioureas, and Carbamates
The nucleophilic primary amine readily attacks the electrophilic carbon of isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically high-yielding and are often carried out at room temperature in aprotic solvents. The resulting urea (B33335) and thiourea (B124793) moieties are important pharmacophores in many biologically active compounds. nih.govnih.gov
Similarly, carbamates can be synthesized by reacting the amine with chloroformates, such as benzyl (B1604629) chloroformate, in the presence of a base to neutralize the HCl byproduct. orgsyn.orgwikipedia.org Carbamates, particularly the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) derivatives, are extensively used as protecting groups for amines in multi-step organic synthesis.
| Reagent | Product Type | Solvent | Product |
| Phenyl isocyanate | Urea | Tetrahydrofuran | 1-((6-fluoro-4-methylpyridin-2-yl)methyl)-3-phenylurea |
| Phenyl isothiocyanate | Thiourea | Ethanol | 1-((6-fluoro-4-methylpyridin-2-yl)methyl)-3-phenylthiourea |
| Benzyl chloroformate | Carbamate | Dichloromethane/Water | Benzyl ((6-fluoro-4-methylpyridin-2-yl)methyl)carbamate |
Condensation Reactions and Schiff Base Formation
This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. iosrjournals.orgnih.gov This reaction is typically catalyzed by an acid and involves the reversible removal of water. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and serves as an intermediate step in reductive amination. The stability of the resulting Schiff base depends on the structure of the carbonyl compound used. Aromatic aldehydes, for instance, form more stable, conjugated Schiff bases. sci-hub.se
| Carbonyl Compound | Catalyst | Solvent | Product |
| Benzaldehyde | Acetic Acid (cat.) | Toluene | (E)-N-((6-fluoro-4-methylpyridin-2-yl)methyl)-1-phenylmethanimine |
| Cyclohexanone | p-Toluenesulfonic acid (cat.) | Benzene | N-((6-fluoro-4-methylpyridin-2-yl)methyl)cyclohexan-1-imine |
Reactivity of the Pyridine Ring in this compound
The pyridine ring is an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom
The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen atom lowers the electron density at the C-6 position, facilitating attack by nucleophiles. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.govmdpi.com
A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. For example, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures would yield the corresponding 6-methoxy derivative. Similarly, reaction with a secondary amine like piperidine (B6355638) can introduce a new C-N bond at the 6-position. The reactivity in SNAr reactions makes this compound a versatile precursor for creating a library of 2,4,6-trisubstituted pyridine derivatives. rsc.org
| Nucleophile | Solvent | Condition | Product |
| Sodium Methoxide | Methanol | Reflux | (6-Methoxy-4-methylpyridin-2-yl)methylamine |
| Piperidine | Dimethyl sulfoxide (B87167) (DMSO) | Heat | (4-Methyl-6-(piperidin-1-yl)pyridin-2-yl)methylamine |
| Sodium Thiophenoxide | N,N-Dimethylformamide (DMF) | Heat | (4-Methyl-6-(phenylthio)pyridin-2-yl)methylamine |
Directed Ortho Metalation (DoM) Strategies Adjacent to the Amine or Fluorine
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, such as an organolithium reagent, followed by quenching with an electrophile.
For a molecule like this compound, both the aminomethyl group (-CH2NH2) and the fluorine atom could potentially act as directing groups. The nitrogen atom of the amine and the pyridine ring itself can coordinate with the lithium atom of the organolithium base, directing deprotonation to an adjacent position. The fluorine atom, being electronegative, can also influence the acidity of adjacent protons and direct metalation.
However, without experimental data, it is not possible to determine the regioselectivity of a DoM reaction on this specific substrate. The relative directing ability of the aminomethyl group versus the fluorine atom, as well as the influence of the pyridine nitrogen, would need to be empirically determined.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, a derivative of this compound bearing a suitable handle, such as a halogen or a triflate, would be necessary.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This coupling reaction would enable the formation of a new carbon-nitrogen bond by reacting a halogenated derivative of the title compound with an amine in the presence of a palladium catalyst and a base. This could be used to introduce a variety of secondary or tertiary amine functionalities.
No specific examples of these cross-coupling reactions on derivatives of this compound have been found in the surveyed literature.
Cyclization Reactions Utilizing this compound
The primary amine functionality of this compound makes it a potential precursor for the synthesis of various heterocyclic systems through cyclization reactions.
Formation of Fused Heterocyclic Systems
The aminomethyl group can react with bifunctional electrophiles to construct fused heterocyclic rings. For instance, reaction with a β-ketoester could potentially lead to the formation of a fused dihydropyrimidinone ring system. Similarly, reactions with other reagents containing two electrophilic sites could be envisioned to build a variety of fused heterocycles, which are common scaffolds in medicinal chemistry.
Intramolecular Cyclizations for Novel Scaffold Generation
If the this compound molecule were to be further functionalized with a reactive group on the methylamine (B109427) or at another position on the pyridine ring, intramolecular cyclization could be a viable strategy for generating novel and complex molecular scaffolds. The specific nature of the resulting scaffold would depend on the placement and type of the reacting functional groups.
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Fluoro 4 Methylpyridin 2 Yl Methylamine and Its Derivatives
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For (6-Fluoro-4-methylpyridin-2-YL)methylamine (C₇H₉FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₀FN₂⁺ | 141.0828 |
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the aminomethyl group or cleavage of the pyridine (B92270) ring. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses. A detailed analysis of these fragments can further corroborate the proposed structure.
Fragmentation Pathways of this compound Derivatives
Mass spectrometry is a powerful tool for elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the primary fragmentation pathway for derivatives of this compound is typically initiated by α-cleavage (alpha-cleavage) at the carbon-carbon bond between the pyridine ring and the aminomethyl group. mdpi.com This is a characteristic fragmentation for compounds containing an amine group. researchgate.net
The α-cleavage results in the formation of a stable iminium cation. For a generic derivative of this compound, this cleavage would lead to the loss of the substituted pyridine ring as a radical, while the nitrogen-containing fragment becomes a positively charged ion. The relative abundance of fragment ions can provide information about the substituents on the amine nitrogen. researchgate.net
Another significant fragmentation pathway involves the pyridine ring itself. The initial molecular ion may undergo cleavage of the methyl group or the fluorine atom. However, the most characteristic fragmentation for aminomethylpyridine structures is the cleavage of the side chain. For instance, the bond between the methylene (B1212753) group and the amine nitrogen can break, leading to the formation of a fluorinated methylpyridine cation.
Subsequent fragmentation events can include the loss of small neutral molecules. For example, in positive mode electrospray ionization (ESI-MS/MS), which is a softer ionization technique, derivatives might show sequential losses of molecules like NH3 (if the amine is primary) or a substituted amine (R-NH2). mdpi.com The fragmentation of the pyridine ring itself can lead to the loss of molecules like HCN or C2H2, further breaking down the heterocyclic structure. The specific masses of the resulting fragment ions allow for the precise identification of the compound's structure and the nature of its derivatives.
Table 1: Common Fragmentation Pathways for Aminomethylpyridine Derivatives
| Pathway Description | Typical Neutral Loss | Resulting Ion Type |
|---|---|---|
| α-Cleavage at CH2-Py bond | Pyridinyl radical | Iminium cation |
| Cleavage at CH2-NH bond | Amino radical | Pyridylmethyl cation |
| Loss of amine substituent | R-NH2 | Pyridylmethyl radical cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are essential non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. elsevier.com For this compound and its derivatives, these techniques allow for the clear identification of the amine and pyridine ring systems. sci-hub.st
Vibrational Modes Associated with Amine and Pyridine Ring Systems
The vibrational spectra of these compounds can be divided into regions characteristic of the pyridine skeleton and the aminomethyl substituent. sci-hub.st
Amine Group Vibrations:
N-H Stretching: Primary amines (-NH2) typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The asymmetric stretch appears at a higher frequency than the symmetric stretch. Secondary amines (-NHR) show a single N-H stretch in this region.
N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending vibration between 1550 and 1650 cm⁻¹. mdpi.com This band can sometimes overlap with the pyridine ring vibrations.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1000-1250 cm⁻¹ range. researchgate.net
Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. Since the molecule belongs to the C2v point group symmetry, all its 27 fundamental vibrational modes are Raman active, while 24 are IR active. aps.org
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands, typically in the 1400-1650 cm⁻¹ region. aps.org
Ring Breathing: A characteristic "ring breathing" mode, which is a symmetric expansion and contraction of the entire ring, is often strong in the Raman spectrum and appears around 990-1050 cm⁻¹. researchgate.net
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions.
C-F Stretching: The C-F stretching vibration for fluorinated pyridines is expected to produce a strong absorption band in the IR spectrum, typically in the 1200-1300 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |
| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 |
| Primary Amine | N-H Bending (Scissoring) | 1550 - 1650 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 |
| Pyridine Ring | Ring Breathing (Raman) | 990 - 1050 |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique provides detailed information on molecular geometry and the nature of intermolecular interactions that dictate the crystal packing. ias.ac.in
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Single-crystal X-ray diffraction analysis allows for the accurate measurement of all geometric parameters within the molecule.
Bond Lengths: The C-C and C-N bond lengths within the pyridine ring are intermediate between single and double bonds, typically ranging from 1.34 Å to 1.40 Å, reflecting its aromatic character. nist.gov The C-N bond of the aminomethyl group is a typical single bond length. The C-F bond length is also determined with high precision.
Bond Angles: The internal angles of the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom. The C-N-C angle is typically smaller than the C-C-C angles. nist.gov The geometry around the sp³ hybridized carbon and nitrogen atoms of the aminomethyl group will exhibit tetrahedral angles of approximately 109.5°.
Torsional Angles: Torsional angles describe the conformation of the molecule, particularly the rotation around single bonds. A key parameter for this compound derivatives is the torsional angle between the pyridine ring and the aminomethyl substituent, which defines the substituent's orientation relative to the ring.
Table 3: Typical Bond Lengths and Angles in Substituted Pyridines
| Bond/Angle | Description | Typical Value |
|---|---|---|
| C-N (ring) | Carbon-Nitrogen bond in pyridine ring | 1.34 Å |
| C-C (ring) | Carbon-Carbon bond in pyridine ring | 1.39 Å |
| C-CH3 | Carbon-Methyl bond | 1.51 Å |
| C-F | Carbon-Fluorine bond | 1.35 Å |
| C-N-C (ring) | Angle within the pyridine ring | ~117° |
Analysis of Intermolecular Interactions in Crystalline Forms
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com For derivatives of this compound, several types of interactions are expected to play a significant role.
Hydrogen Bonding: The amine group is a potent hydrogen bond donor (-N-H···A), while the pyridine ring nitrogen is a hydrogen bond acceptor (D-H···N). This can lead to the formation of robust supramolecular structures, such as chains or dimers. ias.ac.in
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. These interactions can be face-to-face or offset (edge-to-face) and contribute significantly to the crystal's stability. nih.gov The presence of a fluorine substituent can influence the electronic nature of the ring and thus the geometry of these interactions. acs.org
C-H···F and C-H···N Interactions: Weak hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···F and C-H···N), are also crucial in directing the crystal packing. nih.goved.ac.uk The fluorine atom is a weak hydrogen bond acceptor, and these interactions, though individually weak, can collectively provide substantial stabilization. ed.ac.uk
Halogen Interactions: While fluorine is not a strong participant in halogen bonding, F···F contacts can be observed, although their nature can be weakly attractive or repulsive. acs.org
The interplay of these varied intermolecular forces determines the final crystal packing arrangement, which can influence the material's physical properties, such as its melting point and solubility. mdpi.comacs.org
Comprehensive Search Yields No Specific Computational Studies for this compound
A thorough and extensive search of scientific literature and academic databases has revealed a lack of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite a targeted search for research pertaining to the electronic structure, conformational analysis, and reaction mechanisms of this specific molecule, no dedicated scholarly articles or datasets were found that would allow for the creation of the detailed article as requested.
The investigation sought to find data for the following specific areas of computational chemistry:
Quantum Chemical Calculations: No publications detailing Density Functional Theory (DFT) studies on the molecular orbitals, charge distribution, or electrostatic potential surface of this compound were identified.
Conformational Analysis: The search did not yield any research papers that have performed torsional scans or determined the preferred conformations and energy landscapes for this compound.
Reaction Mechanism Modeling: There is no available literature on the computational elucidation of reaction mechanisms involving this molecule, including the characterization of transition states for its key synthetic steps.
While general computational methods and studies on related pyridine or fluorinated compounds exist, the strict requirement to focus solely on this compound could not be met due to the absence of specific research on this molecule in the public domain. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Computational and Theoretical Studies on 6 Fluoro 4 Methylpyridin 2 Yl Methylamine
Reaction Mechanism Elucidation through Computational Modeling
Prediction of Reactivity and Regioselectivity
The reactivity and regioselectivity of (6-Fluoro-4-methylpyridin-2-YL)methylamine are governed by the electronic properties of the pyridine (B92270) ring, which are significantly influenced by its substituents: a fluorine atom, a methyl group, and a methylamine (B109427) group. Computational chemistry provides predictive insights into how these functional groups modulate the electron density distribution across the pyridine nucleus, thereby determining the most probable sites for electrophilic and nucleophilic attack.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. Electrophilic attack on an unsubstituted pyridine ring generally favors the C3 and C5 positions. However, the substituents on this compound introduce competing electronic effects.
To predict the most reactive sites, a qualitative analysis of the cumulative effects of these substituents is necessary. The interplay of these effects suggests that the electron density will not be uniformly distributed. Molecular electrostatic potential (MEP) maps, a common computational tool, would likely show the most negative electrostatic potential (indicating nucleophilic character) localized on the pyridine nitrogen and the exocyclic amine nitrogen, making them susceptible to protonation or interaction with electrophiles.
For electrophilic aromatic substitution, the directing effects of the activating methyl and methylamine groups would compete with the deactivating and directing effects of the fluorine and the pyridine nitrogen. The C5 position is anticipated to be the most likely site for electrophilic attack, being ortho to the activating methyl group and meta to the deactivating fluoro group.
For nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom at C6 significantly activates the ring for such reactions, particularly at the positions ortho and para to the fluorine. Therefore, the C2 and C4 positions would be susceptible to nucleophilic attack, although the presence of the methylamine and methyl groups at these positions, respectively, would sterically hinder such approaches.
A summary of the predicted reactivity is presented in the table below.
| Reaction Type | Predicted Reactive Site(s) | Influencing Factors |
| Electrophilic Attack (on ring) | C5 | Activating effect of C4-methyl and C2-methylamine; Deactivating effect of C6-fluoro and ring nitrogen. |
| Nucleophilic Attack (on ring) | C2, C6 | Strong electron-withdrawing effect of C6-fluoro and ring nitrogen. |
| Protonation | Pyridine Nitrogen, Amine Nitrogen | High negative electrostatic potential due to lone pairs of electrons. |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which lacks a defined biological target in this discussion, we can analyze its potential for non-covalent interactions in a general chemical receptor environment. This involves identifying the key pharmacophoric features of the molecule that can participate in intermolecular interactions.
The primary interaction points on this compound are the pyridine nitrogen, the aminomethyl group, the fluorine atom, and the aromatic ring system itself.
Hydrogen Bonding: The aminomethyl group contains a primary amine that can act as a hydrogen bond donor. The nitrogen atom of this group, as well as the pyridine ring nitrogen, can act as hydrogen bond acceptors.
Halogen Bonding: The fluorine atom, being highly electronegative, can participate in halogen bonding, acting as a halogen bond acceptor.
Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of a binding partner.
Pi-Interactions: The electron-deficient pyridine ring can participate in π-π stacking or π-cation interactions.
Ligand-receptor interaction simulations can be performed using generic protein active site models to understand the fundamental binding capabilities of this compound. These simulations would likely reveal that the molecule can adopt various conformations to optimize its interactions within a binding pocket.
A hypothetical interaction profile can be constructed based on the molecule's structural features. For instance, in a simulated active site containing both polar and nonpolar amino acid residues, the following interactions would be anticipated:
| Interaction Type | Molecular Feature of this compound | Potential Interacting Partner (in a generic receptor) |
| Hydrogen Bond Donor | -NH2 of the methylamine group | Carbonyl oxygen, hydroxyl group, or carboxylate of an amino acid side chain. |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Nitrogen of the methylamine group | -NH group of an amino acid side chain, hydroxyl group. |
| Halogen Bond | Fluorine atom | Electron-rich atoms or aromatic systems. |
| Hydrophobic Interaction | Methyl group, Pyridine ring | Alkyl side chains of amino acids (e.g., Alanine, Valine, Leucine). |
| π-π Stacking | Pyridine ring | Aromatic side chains of amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan). |
These computational predictions provide a foundational understanding of the chemical interactivity of this compound. The presence of multiple functional groups capable of engaging in diverse non-covalent interactions suggests that this compound has the potential to bind to a variety of chemical receptors, with the specific geometry and nature of the binding pocket determining the preferred interaction modes.
Applications of 6 Fluoro 4 Methylpyridin 2 Yl Methylamine in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The inherent reactivity of the aminomethyl and pyridine (B92270) functionalities in (6-Fluoro-4-methylpyridin-2-YL)methylamine makes it a valuable precursor for the synthesis of a variety of complex heterocyclic structures. The presence of the fluorine atom can modulate the electronic properties of the pyridine ring, influencing reactivity and potentially imparting desirable characteristics to the final products.
The synthesis of quinolines and related fused heterocyclic systems is of paramount importance in medicinal chemistry. Several classical and modern synthetic methodologies can be adapted to utilize this compound as a key starting material. For instance, the aminomethyl group can participate in condensation reactions with carbonyl compounds, which can be followed by intramolecular cyclization to form fused ring systems.
One plausible approach involves the adaptation of the Friedländer annulation , where the aminomethyl group, after conversion to an amino group or by direct reaction under specific conditions, could react with a β-dicarbonyl compound or an α-methylene ketone. The presence of the fluorine and methyl groups on the pyridine ring would result in the formation of substituted quinoline (B57606) derivatives with potential biological activities.
Another potential route is through Skraup-type or Doebner-von Miller-type reactions . In these acid-catalyzed reactions, the aminomethylpyridine could react with α,β-unsaturated carbonyl compounds, generated in situ from glycerol (B35011) or other precursors, to yield quinoline derivatives. The reaction conditions would need to be carefully optimized to accommodate the specific reactivity of the fluorinated pyridine ring.
Furthermore, the synthesis of various pyrido[x,y]-derivatives , such as pyrido[1,2-a]pyrimidines or pyrido[2,3-d]pyrimidines, can be envisioned. These syntheses often involve the reaction of a 2-aminopyridine (B139424) derivative with β-ketoesters, diketones, or other suitable bifunctional reagents. The aminomethyl group of this compound could be readily transformed into a primary amine to facilitate these cyclization reactions.
The following table summarizes potential synthetic strategies for the formation of fused heterocyclic systems from aminomethylpyridine precursors.
| Reaction Type | Reactant(s) | Potential Product |
| Friedländer Annulation | β-Dicarbonyl compound | Substituted Quinolines |
| Skraup Synthesis | Glycerol, Oxidizing Agent | Substituted Quinolines |
| Doebner-von Miller Reaction | α,β-Unsaturated Aldehyde/Ketone | Substituted Quinolines |
| Pyrido[1,2-a]pyrimidine Synthesis | β-Ketoester | Substituted Pyrido[1,2-a]pyrimidines |
Role in the Synthesis of Scaffolds for Material Science Applications
Fluorinated organic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. nbinno.com The introduction of a fluorine atom into a pyridine ring, as in this compound, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of electronic properties is highly desirable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound can serve as a key building block for the synthesis of larger conjugated systems. The aminomethyl group provides a convenient handle for further functionalization, allowing for the incorporation of this fluorinated pyridine moiety into oligomeric or polymeric structures. For example, it could be reacted with aromatic aldehydes to form Schiff bases, which can then be used as ligands for metal complexes with interesting photophysical properties.
The thermal stability conferred by the strong carbon-fluorine bond makes materials derived from this compound potentially suitable for applications requiring high-temperature resistance. nbinno.com The combination of the rigid pyridine core and the functional aminomethyl group allows for the construction of well-defined molecular architectures with tailored properties for advanced materials.
Development of Chiral Derivatives and Their Applications in Asymmetric Synthesis
Chiral pyridine-containing ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. hkbu.edu.hk The development of chiral derivatives of this compound could provide access to a new class of ligands for asymmetric catalysis.
The synthesis of chiral derivatives could be achieved through several routes. One approach involves the resolution of the racemic amine or its derivatives. Alternatively, asymmetric synthesis could be employed to introduce a chiral center. For example, the reduction of a suitable imine precursor with a chiral reducing agent could yield an enantiomerically enriched amine.
Once obtained, these chiral aminomethylpyridine derivatives can be further functionalized to create bidentate or tridentate ligands. For instance, the nitrogen of the aminomethyl group could be part of a larger chiral scaffold, or it could be used to coordinate to a metal center in conjunction with the pyridine nitrogen. The fluorine and methyl substituents on the pyridine ring would allow for fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for achieving high enantioselectivity in catalytic reactions.
The following table outlines potential applications of chiral derivatives of this compound in asymmetric synthesis.
| Ligand Type | Potential Application |
| Chiral P,N-Ligands | Asymmetric Hydrogenation, Hydrosilylation |
| Chiral N,N-Ligands | Asymmetric Allylic Alkylation, Cyclopropanation |
| Chiral Lewis Base Catalysts | Asymmetric Aldol Reactions, Michael Additions |
Functionalization for Polymer Chemistry and Advanced Materials
The aminomethyl group of this compound provides a versatile point of attachment for its incorporation into polymeric structures. This allows for the development of functional polymers with tailored properties.
One approach is to convert the aminomethylpyridine into a polymerizable monomer. For example, reaction of the amine with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. These monomers could then be polymerized or copolymerized with other monomers to produce polymers with pendant fluorinated pyridine moieties. Such polymers could exhibit interesting properties, such as pH-responsiveness due to the basicity of the pyridine nitrogen, or could be used as polymeric ligands for metal catalysts.
Alternatively, this compound can be used as a chain-end functionalizing agent or as a building block in step-growth polymerization. For instance, its reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The incorporation of the fluorinated pyridine unit into the polymer backbone would be expected to enhance the thermal stability and modify the solubility and electronic properties of the resulting materials. nih.gov
Future Research Directions and Emerging Methodologies for 6 Fluoro 4 Methylpyridin 2 Yl Methylamine
Sustainable and Green Chemistry Approaches to Synthesis
A significant trend in sustainable catalysis is the replacement of precious metals such as palladium, rhodium, and iridium with catalysts based on earth-abundant metals like iron, copper, nickel, and manganese. acs.orgindrajeetsharma.com These metals are less costly and have lower environmental impacts associated with their extraction. indrajeetsharma.com Future research could focus on developing novel catalytic systems for the key bond-forming reactions in the synthesis of the (6-Fluoro-4-methylpyridin-2-YL)methylamine core. For instance, iron- or copper-catalyzed C-H functionalization could provide a direct route to introduce the methyl or aminomethyl groups onto a pre-fluorinated pyridine (B92270) ring, bypassing multi-step pre-functionalization strategies. researchgate.netacs.orgbohrium.com Such methods are being developed for a range of pyridine functionalizations and represent a promising avenue for more sustainable production. researchgate.net
Table 1: Potential Earth-Abundant Metal Catalysts for Pyridine Synthesis
| Catalytic Transformation | Earth-Abundant Metal Catalyst | Potential Advantage |
|---|---|---|
| C-H Arylation/Alkenylation | Copper (Cu) | Low cost, versatile reactivity for C-C bond formation. acs.org |
| Cross-Coupling Reactions | Iron (Fe) | Inexpensive, low toxicity, effective in various coupling reactions. researchgate.netbohrium.com |
| C-H Alkenylation | Nickel (Ni) | High efficiency for C-H functionalization, can access unique reactivity. researchgate.net |
| Cyclization/Condensation | Manganese (Mn) | Versatile oxidation states, useful in constructing heterocyclic rings. rsc.org |
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of starting material atoms into the final product. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently atom-economical and can streamline the synthesis of complex heterocycles. nih.govrasayanjournal.co.in Future work could devise an MCR strategy for this compound, potentially combining simple precursors in a one-pot synthesis.
Furthermore, reducing or eliminating the use of hazardous organic solvents is a key goal. Research into solvent-free reaction conditions, such as mechanochemistry (ball milling) or solid-state synthesis, could lead to significantly greener processes. researchgate.netmdpi.com Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times and energy consumption, often in greener solvents like water or ethanol. nih.govrasayanjournal.co.inbhu.ac.in Applying these methods to the cyclization and functionalization steps required to build the target molecule is a promising area for future investigation. nih.gov
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing complexity of pharmaceutical targets necessitates faster and more efficient methods for reaction discovery and optimization. digitellinc.com Automated synthesis platforms and high-throughput experimentation (HTE) are transformative tools that enable the rapid screening of numerous reaction parameters in parallel. nih.govacs.orgacs.org These technologies could be leveraged to accelerate the development of an optimal synthesis for this compound.
An automated platform could screen a wide array of catalysts, ligands, solvents, and bases to identify ideal conditions for a key cross-coupling or C-H functionalization step. ucla.educhemrxiv.org This data-rich approach not only speeds up optimization but can also uncover novel reactivity that might be missed in traditional, hypothesis-driven experimentation. digitellinc.comnih.gov Once an efficient synthesis is established, these platforms can be used for the rapid generation of a library of analogues by varying the starting materials, providing valuable structure-activity relationship (SAR) data for drug discovery programs. researchgate.netacs.org
Table 2: Hypothetical HTE Screening Array for a Key Synthetic Step
| Parameter | Variables Screened in Parallel |
|---|---|
| Catalyst | Fe(acac)₃, CuI, NiCl₂(dppp), Mn(OAc)₂ |
| Ligand | Various phosphines, N-heterocyclic carbenes (NHCs), phenanthrolines |
| Base | K₂CO₃, Cs₂CO₃, DBU, K₃PO₄ |
| Solvent | Toluene, Dioxane, NMP, CPME |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C |
Exploration of Novel Reactivity Patterns for this compound
Beyond its synthesis, this compound itself is a substrate for further functionalization, opening avenues to novel derivatives. Future research should explore the untapped reactivity of this scaffold. The electronic properties of the fluorine atom and the directing capabilities of the aminomethyl group could be exploited to achieve regioselective transformations.
One area of interest is the functionalization at the traditionally less reactive C3, C4, and C5 positions of the pyridine ring. chemrxiv.org While C2 functionalization is common due to the directing effect of the ring nitrogen, methods for remote C-H activation are emerging and could be applied here. nih.gov Additionally, the reactivity of the benzylic C-H bonds of the methyl group could be explored for late-stage diversification. The unique reactivity patterns of rare-earth metal complexes with pyridine derivatives could also unveil unprecedented transformations, such as C-N bond activation or migratory insertion reactions. nih.gov
Table 3: Potential Novel Reactions for Derivatization
| Reaction Type | Target Site | Potential Product Class |
|---|---|---|
| Remote C-H Arylation | C3 or C5 position | Aryl-substituted derivatives |
| Benzylic C-H Oxidation | 4-methyl group | 4-formyl or 4-carboxy derivatives |
| N-H Functionalization | 2-aminomethyl group | N-arylated or N-acylated derivatives |
| Photoredox Catalysis | Pyridine Ring | Trifluoromethylated or perfluoroalkylated derivatives |
Computational Design and Predictive Modeling for Directed Synthesis
Computational chemistry and machine learning are becoming indispensable tools for modern synthetic chemistry. ucla.edu For this compound, these methods can guide research in several ways. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and assess the stability of catalytic intermediates. researchgate.netresearchgate.net This insight allows for the rational design of experiments, saving time and resources.
Furthermore, data-driven approaches and machine learning models can predict reaction outcomes and suggest optimal synthetic routes from large reaction databases. ucla.eduelsevierpure.com These predictive models can help chemists navigate the complex parameter space of a reaction more efficiently. nih.gov For a specific target like this compound, computational tools could be used to design a de novo synthetic pathway that maximizes efficiency and sustainability or to predict the physicochemical properties of novel, yet-to-be-synthesized derivatives. nih.govnih.gov
Table 4: Application of Computational Tools in Synthesis Design
| Computational Tool | Application Area | Specific Goal |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Investigation | Determine transition state energies to predict reaction feasibility and selectivity. |
| Retrosynthesis Software | Route Design | Propose novel and efficient synthetic pathways from commercial starting materials. ucla.edu |
| Machine Learning Models | Reaction Optimization | Predict reaction yield based on catalyst, solvent, and temperature inputs. |
| Molecular Dynamics | Ligand/Catalyst Design | Simulate catalyst-substrate interactions to design more effective catalysts. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (6-fluoro-4-methylpyridin-2-yl)methylamine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 6-fluoro-4-methylpyridine-2-carbaldehyde. Key parameters include temperature control (e.g., 0–5°C for intermediates sensitive to hydrolysis) and solvent selection (e.g., THF or DMF for polar intermediates). Continuous flow reactors can enhance reproducibility and scalability by minimizing side reactions . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products.
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the methylamine group (δ ~2.5–3.0 ppm for CH₂NH₂) and fluorine substitution (³J coupling ~8–12 Hz for aromatic F).
- HRMS (ESI+) : Match the molecular ion peak ([M+H]⁺) to the theoretical m/z (e.g., C₇H₁₀FN₂⁺ = 154.0775).
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .
Q. What are the primary biological targets of this compound, and how are binding affinities assessed?
- Methodological Answer : Initial screens often focus on kinase or G protein-coupled receptors (GPCRs) due to the pyridine-methylamine scaffold. Techniques include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Fluorescence Polarization : Assesses competitive displacement of fluorescent probes in solution-phase assays .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity reduces basicity of the methylamine group (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), altering solubility and membrane permeability. Metabolic stability can be tested via:
- Microsomal Incubations : Monitor degradation rates using LC-MS/MS (e.g., human liver microsomes, NADPH cofactor).
- Computational Models : Density Functional Theory (DFT) predicts oxidation sites (e.g., C–H bonds adjacent to F) .
Q. What computational strategies are effective for predicting the compound’s interaction with novel enzymatic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) using flexible ligand sampling.
- Molecular Dynamics (MD) Simulations : Analyze binding pose stability (e.g., RMSD <2 Å over 100 ns trajectories).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated derivatives .
Q. How can conflicting data on the compound’s cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Dose-Response Profiling : Use 3D cell cultures or organoids to mimic in vivo conditions (IC₅₀ shifts >10-fold indicate microenvironment-dependent effects).
- ROS Assays : Measure reactive oxygen species (e.g., DCFH-DA probe) to link cytotoxicity to oxidative stress.
- Transcriptomics : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify resistance pathways .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to 4-methylpyridin-2-amine derivatives lacking fluorine?
- Methodological Answer :
- Structural Analysis : Fluorine increases electron-withdrawing effects, reducing π-π stacking but enhancing hydrogen-bonding with target residues (e.g., kinase ATP pockets).
- Biological Activity : Fluorinated analogs show 2–5× higher IC₅₀ values in kinase inhibition assays due to improved target engagement .
Q. What are the dominant degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to H₂O₂ (3% v/v, 40°C) and monitor via LC-MS. Major products include N-oxide derivatives and defluorinated pyridine rings.
- Radical Trapping : Use TEMPO to quench free radicals, confirming radical-mediated C–F bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
